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Compound of Interest

Compound Name:
2-(Aminomethyl)-5-

chlorophenol;hydrochloride

CAS No.: 2418692-12-1

Cat. No.: B2498495

Get Quote

Executive Summary
Compound Identity: 2-(Aminomethyl)-5-chlorophenol hydrochloride CAS: 2418692-12-1

(Analogous/Salt form reference) Classification: Functionalized Benzylamine Salt / Halogenated

Phenol

This guide addresses the solubility profile of 2-(Aminomethyl)-5-chlorophenol hydrochloride, a

critical intermediate in the synthesis of pharmaceutical entities (e.g., quinolones, anti-

infectives). Unlike its isomer 2-amino-5-chlorophenol, this compound features a benzylic amine,

significantly altering its pKa and solubility behavior.

As a hydrochloride salt of an amphoteric molecule, its solubility is governed by the competition

between the highly hydrophilic ionic headgroup (ammonium chloride) and the lipophilic

halogenated aromatic core. This guide provides a predicted solubility matrix based on

structure-property relationships (SPR) and details the experimental protocols required to

empirically validate these values for regulatory or process development purposes.
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Physicochemical Basis of Solubility
To master the solubility of this compound, one must understand the three competing molecular

forces at play:

Ionic Dissociation (The HCl Salt Effect): In the solid state, the amine is protonated (

). This ionic lattice drives high solubility in water and polar protic solvents (Methanol, Ethanol)
via ion-dipole interactions.

Lipophilicity (The Chloro-Phenol Core): The 5-chloro substituent and the aromatic ring

contribute to lipophilicity (

for the free base). This limits solubility in polar aprotic solvents (like Acetone) unless the
dielectric constant is sufficiently high (like DMSO).

pH-Dependent Speciation: The molecule possesses two ionizable groups:

Phenolic -OH: Weakly acidic (

, lowered by the electron-withdrawing Cl).

Benzylic Amine: Weakly basic (

).

Theoretical Solubility Matrix
Data below represents high-confidence estimates based on structural analogs (e.g., 4-

chlorobenzylamine HCl, 2-hydroxybenzylamine).
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Solvent Class Solvent Predicted Solubility
Mechanistic
Rationale

Aqueous Water (pH < 7) High (>50 mg/mL)
Ionic dissociation of

the hydrochloride salt.

Aqueous Water (pH ~9-10)
Low (Precipitation

risk)

Formation of the

neutral free base or

zwitterion (Isoelectric

point).

Polar Protic Methanol / Ethanol High (>30 mg/mL)

Strong H-bonding

capability + solvation

of the ionic pair.

Polar Aprotic DMSO / DMF High (>50 mg/mL)

High dielectric

constant stabilizes the

salt form.

Polar Aprotic
Acetone / Ethyl

Acetate
Low (<5 mg/mL)

Insufficient polarity to

overcome the crystal

lattice energy of the

salt.

Non-Polar Hexane / Toluene Insoluble

Complete polarity

mismatch; salt cannot

solvate in non-polar

media.

Critical Experimental Protocols
Since specific literature data for this catalog number is often proprietary, the following self-

validating protocols are required to establish the exact solubility curve for your specific batch.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)
Objective: Determine the saturation solubility in various solvents at 25°C.
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Preparation: Weigh 50 mg of 2-(Aminomethyl)-5-chlorophenol HCl into a 4 mL glass vial.

Solvent Addition: Add 500 µL of the target solvent.

Equilibration: Cap and agitate (orbital shaker) at 25°C for 24 hours.

Check: If solution becomes clear, add more solid until a visible precipitate remains.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

Quantification: Dilute the supernatant (1:100) in mobile phase and analyze via HPLC-UV

(280 nm).

Calculation:

Protocol B: pH-Dependent Solubility Profiling
Objective: Identify the pH range where the compound precipitates (Free Base formation).

Stock Solution: Prepare a 20 mg/mL solution in 0.1 M HCl.

Titration: Aliquot into 5 vials. Adjust pH to 4, 7, 9, 10, and 12 using NaOH.

Observation:

pH 4-7: Solution should remain clear (Cationic form

).

pH 9-10: Look for turbidity/precipitation. This is the danger zone for process chemistry,

where the neutral free base forms.

pH > 11: Solution may clear again as the phenolate anion forms (

).

Visualizations
Figure 1: Solubility Determination Workflow
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This decision tree outlines the logical flow for characterizing the solubility of the NCE (New

Chemical Entity).

Start: 50mg Compound

Add 500µL Solvent

Visual Inspection

Fully Dissolved?

Add Excess Solid

Yes

Agitate 24h @ 25°C

No (Suspension)

Filter (0.45µm PTFE)

HPLC Quantification

Click to download full resolution via product page

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask

method.
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Figure 2: pH-Dependent Speciation & Solubility
Understanding the ionization state is critical for extraction and formulation.
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Caption: The solubility "U-curve" driven by protonation states. Process risk is highest at pH ~9.

Handling & Stability
Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Store in a

desiccator at 2-8°C. Exposure to ambient moisture can lead to deliquescence, altering the

effective weight for solubility calculations.

Oxidation: The electron-rich phenolic ring is susceptible to oxidation (browning) in solution,

especially at high pH. All solubility experiments in basic media should be conducted with

degassed solvents or under nitrogen.

Safety: The compound is a halogenated phenol derivative; assume skin and eye irritant

properties (H315, H319). Use nitrile gloves and safety goggles.
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Available at: [https://www.benchchem.com/product/b2498495/docs#technical-guide-
solubility-profiling-characterization-of-2-aminomethyl-5-chlorophenol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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